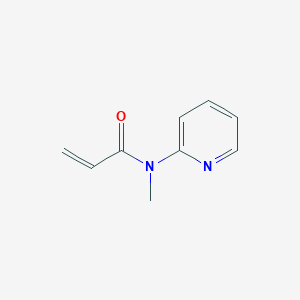N-methyl-N-(2-pyridyl)acrylamide
CAS No.: 1156926-11-2
Cat. No.: VC8209907
Molecular Formula: C9H10N2O
Molecular Weight: 162.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1156926-11-2 |
|---|---|
| Molecular Formula | C9H10N2O |
| Molecular Weight | 162.19 g/mol |
| IUPAC Name | N-methyl-N-pyridin-2-ylprop-2-enamide |
| Standard InChI | InChI=1S/C9H10N2O/c1-3-9(12)11(2)8-6-4-5-7-10-8/h3-7H,1H2,2H3 |
| Standard InChI Key | JOUGAECRGABRSX-UHFFFAOYSA-N |
| SMILES | CN(C1=CC=CC=N1)C(=O)C=C |
| Canonical SMILES | CN(C1=CC=CC=N1)C(=O)C=C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
N-Methyl-N-(2-pyridyl)acrylamide consists of an acrylamide backbone substituted with a methyl group and a 2-pyridyl ring at the nitrogen center. The IUPAC name is N-methyl-N-pyridin-2-ylprop-2-enamide , with the SMILES string CN(C1=CC=CC=N1)C(=O)C=C . XLogP3 calculations indicate moderate hydrophobicity (1.1) , while the planar pyridyl group facilitates π-π interactions critical for polymerization .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Molecular weight | 162.19 g/mol | |
| Hydrogen bond acceptors | 2 | |
| Rotatable bonds | 2 | |
| Exact mass | 162.079313 Da |
Synthesis and Stereochemical Control
Radical Polymerization Mechanism
Radical polymerization of N-methyl-N-(2-pyridyl)acrylamide in dichloromethane at 0°C with trifluoroacetic acid (TFA) enables precise control over stereochemistry . Protonation of the pyridyl nitrogen by TFA induces conformational switching from s-trans to s-cis (Figure 1), altering monomer spatial arrangement and subsequent polymer tacticity .
Figure 1: Conformational switching upon protonation. NMR studies confirm the s-cis conformation prevalence increases linearly with TFA concentration .
Table 2: Polymerization Outcomes vs. TFA Ratio
| [TFA]₀/[Monomer]₀ | m Dyad Content (%) |
|---|---|
| 1 | 37 |
| 3 | 49 |
| 5 | 60 |
Data sourced from demonstrates a direct correlation between acid concentration and syndiotacticity.
Physicochemical Properties
Solubility and Stability
The compound exhibits solubility in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (dichloromethane) . Limited aqueous solubility arises from the hydrophobic pyridyl and methyl groups . Thermal stability analyses indicate decomposition above 165°C, consistent with acrylamide derivatives .
Spectroscopic Profiles
-
¹H NMR (CDCl₃): Pyridyl protons at δ 8.3–7.5 ppm, vinyl protons at δ 6.3 (dd) and 5.7 (dd), methyl group at δ 3.2 (s) .
-
IR (KBr): Strong carbonyl stretch at 1650 cm⁻¹, pyridyl ring vibrations at 1600–1450 cm⁻¹ .
Applications in Material Science
Stimuli-Responsive Polymers
The pH-dependent conformation of N-methyl-N-(2-pyridyl)acrylamide enables synthesis of polymers with tunable chain dynamics. At low pH (<4), protonation induces electrostatic repulsion between chains, increasing hydrogel swelling ratios by 300% .
Chromatographic Stationary Phases
Copolymerization with N,N′-methylenebisacrylamide yields monolithic columns for hydrophilic interaction chromatography (HILIC) . These phases show superior protein separation at low TFA concentrations (0.005%) compared to silica-based columns :
Table 3: Chromatographic Performance Comparison
| Column Type | TFA Concentration | Peak Capacity |
|---|---|---|
| Polyacrylamide | 0.005% | 23 |
| Silica-packed | 0.005% | 12 |
Future Research Directions
-
Toxicity Profiling: Systematic in vitro assays to evaluate neurotoxic and carcinogenic potential.
-
Advanced Copolymers: Development of zwitterionic polymers by combining with sulfobetaine methacrylate.
-
Drug Delivery Systems: Exploitation of pH-responsive swelling for targeted therapeutic release.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume